molecular formula C20H23N7O6 B1666344 5-Methyldihydrofolate CAS No. 59904-24-4

5-Methyldihydrofolate

Cat. No. B1666344
CAS RN: 59904-24-4
M. Wt: 457.4 g/mol
InChI Key: VWNDXSYYCICZGD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyldihydrofolate is the primary biologically active form of folate used at the cellular level for DNA reproduction, the cysteine cycle and the regulation of homocysteine. It is also the form found in circulation and transported across membranes into tissues and across the blood-brain barrier. In the cell, L-methylfolate is used in the methylation of homocysteine to form methionine and tetrahydrofolate (THF). THF is the immediate acceptor of one carbon units for the synthesis of thymidine-DNA, purines (RNA and DNA) and methionine. The un-methylated form, folic acid (vitamin B9), is a synthetic form of folate, and must undergo enzymatic reduction by methylenetetrahydrofolate reductase (MTHFR) to become biologically active.

Scientific Research Applications

Methionine Biosynthesis

5-Methyltetrahydrofolic acid, an intermediate in methionine biosynthesis, is effectively synthesized into 5-methyldihydrofolate. This form has been implicated in methionine biosynthesis, suggesting its importance in biological processes involving methionine (Donaldson & Keresztesy, 1962).

Folate Measurement and Analysis

5-Methyldihydrofolate's properties are crucial in optimizing chromatographic conditions for folate analysis in various biological tissues. This optimization is significant in understanding folate's role in diseases like heart disease and neural tube defects (Lucock et al., 1995).

Photodegradation Studies

Research has shown that 5-methyldihydrofolate can be induced by exposure to UVB radiation. Understanding its photodegradation properties is essential in studies related to UV radiation effects on folates (Steindal et al., 2006).

Stability and Degradation in Food Processing

Investigations into the stability and degradation mechanisms of 5-methyldihydrofolate under various conditions, such as high-pressure thermal treatments, provide insights for food processing and nutrient preservation (Verlinde et al., 2009).

Interaction with Antifolate Drugs

Research on 5-methyldihydrofolate's interaction with antifolate drugs used against malaria and cancer provides a deeper understanding of its biochemical behavior in the presence of these medications (Nduati et al., 2008).

Measurement in Clinical Studies

5-Methyldihydrofolate's measurement in human serum and whole blood is essential for clinical studies, particularly in understanding its role in various metabolic and physiological processes (Leeming et al., 1990).

Biosynthesis and Metabolic Engineering

Studying 5-methyldihydrofolate in the context of biosynthesis in microorganisms like Bacillus subtilis helps in understanding and enhancing bioproduction methods, with implications for pharmaceutical and nutritional applications (Yang et al., 2020).

Nutritional and Clinical Implications

Research on the handling of 5-methyltetrahydrofolic acid in the human gut has implications for food fortification and supplementation strategies, especially in the context of disease prevention and health promotion (Patanwala et al., 2014).

Comparative Studies with Folic Acid

Comparative studies between 5-methyldihydrofolate and folic acid are essential to understand their respective efficacies in preventing DNA damage, cell death, and promoting cell proliferation, which has implications in cancer research and treatment (Wang & Fenech, 2003).

Biochemical and Biophysical Analysis

Advanced LC-MS techniques for measuring different one-carbon states of cellular tetrahydrofolate, including 5-methyldihydrofolate, contribute to our understanding of its role in cellular metabolism and its application in biochemical research (Chen et al., 2017).

properties

CAS RN

59904-24-4

Product Name

5-Methyldihydrofolate

Molecular Formula

C20H23N7O6

Molecular Weight

457.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,8-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,9,13,22H,6-8H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t13-/m0/s1

InChI Key

VWNDXSYYCICZGD-ZDUSSCGKSA-N

Isomeric SMILES

CN1C(=CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CN1C(=CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CN1C(=CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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